molecular formula C12H16N2O4S B2489012 (1R,2R)-2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]cyclopropane-1-carboxylic acid CAS No. 2350665-70-0

(1R,2R)-2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]cyclopropane-1-carboxylic acid

Cat. No.: B2489012
CAS No.: 2350665-70-0
M. Wt: 284.33
InChI Key: BFIYXEGMEJUJHN-RNFRBKRXSA-N
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Description

The compound “(1R,2R)-2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]cyclopropane-1-carboxylic acid” is a cyclopropane derivative featuring a thiazole ring substituted with a tert-butoxycarbonyl (Boc)-protected amino group. Its stereochemistry (1R,2R) and rigid cyclopropane core contribute to unique conformational constraints, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

(1R,2R)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-12(2,3)18-11(17)14-10-13-8(5-19-10)6-4-7(6)9(15)16/h5-7H,4H2,1-3H3,(H,15,16)(H,13,14,17)/t6-,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIYXEGMEJUJHN-RNFRBKRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CS1)C2CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1=NC(=CS1)[C@@H]2C[C@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1R,2R)-2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and implications for future research.

Chemical Structure and Properties

Molecular Formula: C14H20N2O4S
Molecular Weight: 304.38 g/mol
IUPAC Name: this compound
InChIKey: InChI=1S/C14H20N2O4S/c1-8(2,3)12(17)15-13-11(19)16(4)10-5-6-18-14(10)20/h5-6,10,12H,7H2,1-4H3,(H,15,17)(H,19,20)

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as an inhibitor of specific enzymes and its potential therapeutic applications. Notably, it has been studied for its effects on cysteine biosynthesis and as an adjuvant in antibiotic treatments.

Research indicates that this compound acts by inhibiting O-acetylserine sulfhydrylase (OASS), an enzyme critical for cysteine biosynthesis. By binding to the active site of OASS, it competes with the substrate and alters the enzyme's activity. This inhibition can lead to decreased levels of cysteine in bacterial cells, which may enhance the efficacy of certain antibiotics against Gram-negative bacteria .

1. Inhibition of OASS

A study conducted by researchers demonstrated that the compound effectively inhibits OASS-A and OASS-B isoforms in Salmonella Typhimurium. The crystal structure analysis revealed that the compound binds competitively at the active site . This finding suggests potential applications in developing new antibacterial agents.

2. Synergistic Effects with Antibiotics

Another significant aspect of this compound is its ability to act as a colistin adjuvant. When used in conjunction with colistin, it enhances the antibiotic's effectiveness against resistant strains of bacteria. This synergistic effect was attributed to the reduced cysteine levels leading to increased susceptibility of bacterial cells to colistin .

Data Tables

Property Value
Molecular FormulaC14H20N2O4S
Molecular Weight304.38 g/mol
IUPAC Name(1R,2R)-2-[...]-1-carboxylic acid
Inhibition TypeO-acetylserine sulfhydrylase
Target OrganismSalmonella Typhimurium

Comparison with Similar Compounds

Cyclopropane vs. Cyclopentane Derivatives

The compound (1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid (CAS 410090-37-8) shares the Boc-protected amino and carboxylic acid groups but replaces the cyclopropane with a cyclopentane ring. Key differences include:

  • Ring Strain : Cyclopropane’s 60° bond angles induce significant ring strain, increasing reactivity compared to the less-strained cyclopentane. This strain may enhance interactions with biological targets requiring rigid scaffolds .

Thiazole-Containing Analogs

The compound 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (74, from ) also incorporates a thiazole-cyclopropane system but differs in substitution:

  • Substituent Effects : The target compound’s Boc group is less polar than the pyrrolidinyl-benzoyl group in compound 74, suggesting differences in solubility and membrane permeability.
  • Biological Relevance : The methoxyphenyl and benzodioxole groups in compound 74 may enhance π-π stacking in hydrophobic binding pockets, whereas the Boc group in the target compound could prioritize steric protection over direct interactions .

Pesticide-Related Cyclopropane Derivatives

  • Electronic Properties: Cyclanilide’s dichlorophenyl group is electron-withdrawing, contrasting with the thiazole-Boc system’s mixed electronic profile.

Stereochemical Variants

The (1R,2S)-2-vinyl-1-(trifluoroacetamido)cyclopropane-1-carboxylic acid () demonstrates how stereochemistry and substituents alter properties:

  • Stereochemical Impact : The (1R,2S) configuration vs. (1R,2R) in the target compound may lead to divergent binding modes in chiral environments.

Comparative Data Table

Compound Name Core Structure Key Substituents Stereochemistry Potential Applications
Target Compound Cyclopropane Boc-amino-thiazole, carboxylic acid (1R,2R) Pharmaceuticals
(1R,3S)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid Cyclopentane Boc-amino, carboxylic acid (1R,3S) Organic synthesis
Compound 74 (Thiazole-cyclopropane derivative) Cyclopropane Pyrrolidinyl-benzoyl, benzodioxole Not specified Drug discovery
Cyclanilide Cyclopropane Dichlorophenyl, carboxylic acid Not specified Pesticides
(1R,2S)-2-Vinyl-1-(trifluoroacetamido)cyclopropane-1-carboxylic acid Cyclopropane Trifluoroacetamido, vinyl (1R,2S) Synthetic intermediate

Research Implications and Limitations

  • Synthesis : The Boc group in the target compound likely simplifies protection-deprotection strategies compared to cyclanilide’s dichlorophenyl group or compound 74’s complex substituents .
  • Limitations : The evidence lacks experimental data (e.g., solubility, bioactivity) for the target compound, necessitating further empirical studies.

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